Cas no 651292-53-4 (N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine)

N-Propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 4-position and an isopropylamino substituent at the 2-position. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. Its pyrimidine core provides a versatile scaffold for further functionalization, enabling the development of biologically active molecules. The compound's structural features contribute to strong binding affinity in target interactions, particularly in enzyme inhibition. It is commonly utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, offering a balance of reactivity and stability under synthetic conditions.
N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine structure
651292-53-4 structure
商品名:N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine
CAS番号:651292-53-4
MF:C8H10F3N3
メガワット:205.18031167984
CID:4715753
PubChem ID:2796113

N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • CCG-234714
    • HMS1431M02
    • N-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
    • AKOS009170145
    • Maybridge3_000266
    • IDI1_011653
    • 651292-53-4
    • CHEBI:195004
    • SSVFVGRBHSWSPQ-UHFFFAOYSA-N
    • N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine
    • G18694
    • N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
    • SCHEMBL8000248
    • N-propan-2-yl-4-(triluoromethyl)pyrimidin-2-amine
    • インチ: 1S/C8H10F3N3/c1-5(2)13-7-12-4-3-6(14-7)8(9,10)11/h3-5H,1-2H3,(H,12,13,14)
    • InChIKey: SSVFVGRBHSWSPQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=NC(=N1)NC(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 205.08268182g/mol
  • どういたいしつりょう: 205.08268182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 37.8Ų

N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AW52892-100mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 95%
100mg
$383.00 2024-04-19
A2B Chem LLC
AW52892-250mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 95%
250mg
$547.00 2024-04-19
Aaron
AR01CB6W-250mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4
250mg
$572.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643909-100mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 98%
100mg
¥4875.00 2024-05-05
Aaron
AR01CB6W-100mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4
100mg
$400.00 2023-12-15
A2B Chem LLC
AW52892-500mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 95%
500mg
$780.00 2024-04-19
A2B Chem LLC
AW52892-1g
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 95%
1g
$1114.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643909-1g
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 98%
1g
¥12311.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643909-250mg
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
651292-53-4 98%
250mg
¥6034.00 2024-05-05

N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine 関連文献

N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amineに関する追加情報

Comprehensive Overview of N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 651292-53-4): Properties, Applications, and Industry Insights

N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 651292-53-4) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's trifluoromethyl group and pyrimidine core contribute to its versatility in drug discovery and material science applications. Researchers are increasingly exploring its potential as a building block for novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in fluorinated compounds like N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine stems from their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Recent studies highlight its utility in medicinal chemistry, where the trifluoromethyl moiety improves lipophilicity and membrane permeability. Industry professionals frequently search for information about its synthesis routes, purification methods, and scalability challenges, reflecting the compound's importance in process chemistry optimization.

In the context of green chemistry trends, 651292-53-4 has become a subject of investigation for more sustainable production methods. Researchers are exploring catalytic processes and flow chemistry approaches to reduce waste generation during its synthesis. The compound's structure-activity relationships (SAR) are also being extensively studied, particularly how modifications to the propan-2-ylamine substituent affect biological activity. These investigations align with current industry priorities for molecular optimization and intellectual property development.

The analytical characterization of N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine presents interesting challenges that have spurred methodological advancements. Modern techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy are crucial for quality control, with particular attention to regioisomeric purity and residual solvent analysis. These analytical considerations are frequently queried by quality assurance professionals working with this compound.

From a commercial perspective, 651292-53-4 has seen growing demand in the contract research organization (CRO) market and custom synthesis sectors. Procurement specialists often search for reliable suppliers who can provide the compound with appropriate certificates of analysis and consistent batch-to-batch reproducibility. The development of cost-effective synthetic routes remains an active area of research, particularly for organizations looking to scale up production while maintaining regulatory compliance.

Emerging applications of N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine in material science have expanded its relevance beyond traditional pharmaceutical uses. Its incorporation into functional materials and organic electronic components is being explored, leveraging the electron-withdrawing properties of the trifluoromethyl group. This interdisciplinary potential makes the compound particularly interesting for researchers working at the chemistry-materials science interface.

The patent landscape surrounding 651292-53-4 reflects its commercial importance, with numerous filings covering its derivatives and formulation technologies. Intellectual property professionals frequently examine prior art related to this compound, particularly for freedom-to-operate analyses. The strategic importance of pyrimidine-based scaffolds in drug discovery ensures continued interest in this chemical space.

Recent advancements in computational chemistry have enabled more efficient exploration of N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine's potential. Molecular modeling studies predict favorable binding affinities for various biological targets, guiding synthetic efforts toward the most promising lead compounds. These in silico approaches align with current industry trends toward rational drug design and virtual screening methodologies.

Storage and handling considerations for 651292-53-4 frequently appear in technical discussions, with emphasis on proper container materials and temperature control to maintain compound stability. These practical aspects are particularly relevant for laboratory managers and process chemists working with this material on a regular basis.

As the chemical industry moves toward more sustainable practices, the environmental profile of N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine has come under scrutiny. Researchers are investigating its biodegradation pathways and developing improved waste treatment methods for process streams containing this compound. These environmental considerations are increasingly important for companies pursuing green chemistry certifications.

The global market for pyrimidine derivatives like 651292-53-4 continues to expand, driven by pharmaceutical innovation and agricultural chemical development. Market analysts track regional production capacities and supply chain dynamics for this compound, as its availability can impact downstream research and development timelines across multiple industries.

Looking forward, N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine is poised to maintain its importance in chemical research. Ongoing investigations into its structure-property relationships and development of novel synthetic methodologies will likely uncover additional applications for this versatile compound. Its role as a key intermediate in various synthetic pathways ensures continued relevance in both academic and industrial settings.

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